molecular formula C13H22 B14309600 7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane CAS No. 116316-71-3

7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane

Cat. No.: B14309600
CAS No.: 116316-71-3
M. Wt: 178.31 g/mol
InChI Key: XILFIHGIWCRDMR-UHFFFAOYSA-N
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Description

7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane is a unique and intriguing compound. Its structure features two spirocyclic rings connected by a central carbon bridge. The compound’s chirality arises from the helical arrangement of its six-membered rings, making it an interesting subject for stereochemical investigations .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane. One common approach involves cyclization of a suitable precursor containing two spirocyclic rings. For example, the reaction of a 1,3-dioxane or 1,3-dithiane derivative with appropriate substituents can yield the desired compound.

Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.

Industrial Production:: While industrial-scale production methods are less common, laboratory-scale syntheses provide valuable insights into the compound’s properties and applications.

Chemical Reactions Analysis

7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane undergoes various chemical reactions:

    Oxidation: It can be oxidized to form functionalized derivatives.

    Reduction: Reduction reactions yield saturated analogs.

    Substitution: The compound can participate in substitution reactions at the bridgehead carbon.

    Common Reagents: Lewis acids, oxidizing agents, and reducing agents are commonly used.

    Major Products: These reactions lead to diverse products, including spirocyclic compounds with different functional groups.

Scientific Research Applications

Chemistry::

    Chiral Catalysts: Researchers explore its use as a chiral scaffold in asymmetric synthesis.

    Supramolecular Chemistry: Its unique structure contributes to host-guest interactions.

    Materials Science:

Biology and Medicine::

    Drug Design: The compound’s chirality may influence drug interactions.

    Biological Activity: Studies assess its effects on biological systems.

Industry::

    Fine Chemicals: It serves as a building block for complex molecules.

    Flavor and Fragrance: Some derivatives contribute to fragrance compositions.

Mechanism of Action

The exact mechanism by which 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane stands out due to its unique spirocyclic structure. While related compounds exist (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene ), its specific combination of features makes it distinct.

Properties

CAS No.

116316-71-3

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

7,7-dimethyldispiro[2.0.54.23]undecane

InChI

InChI=1S/C13H22/c1-11(2)3-5-12(6-4-11)7-8-13(12)9-10-13/h3-10H2,1-2H3

InChI Key

XILFIHGIWCRDMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CC1)CCC23CC3)C

Origin of Product

United States

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